4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
Description
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole (CAS 1416714-50-5) is a heterocyclic compound featuring a benzoimidazole core with a bromine atom at position 4 and a cyclopropyl group at position 1. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol. The compound is stored under dry, sealed conditions at room temperature and carries safety warnings for skin/eye irritation (H315/H319) .
The cyclopropyl substituent introduces steric strain and unique electronic effects due to its non-planar structure, distinguishing it from analogous alkyl or aryl-substituted benzimidazoles. This structural motif is significant in drug discovery, where cyclopropane rings are often used to modulate bioavailability and metabolic stability .
Properties
IUPAC Name |
4-bromo-1-cyclopropylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-3-9-10(8)12-6-13(9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZYAQWVNKCHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with cyclopropyl isocyanide in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the imidazole ring .
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications across various scientific disciplines:
Medicinal Chemistry
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is explored for its potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have indicated its effectiveness against several bacterial strains and cancer cell lines, making it a candidate for drug development in therapeutic applications .
Biological Studies
Research indicates that imidazole derivatives, including this compound, can interact with various biological targets, leading to diverse biological activities such as:
- Antimicrobial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 12.5 μg/ml against certain strains .
- Anti-inflammatory Effects : Preliminary studies suggest potential applications in treating neurodegenerative diseases characterized by chronic inflammation by inhibiting nitric oxide production in activated microglial cells .
Material Science
The unique structure of this compound makes it suitable for developing advanced materials with specific properties. Its reactivity allows it to be used as a building block in synthesizing complex heterocyclic compounds.
Catalysis
This compound has been utilized as a catalyst in various chemical reactions, enhancing reaction rates and yields in synthetic processes.
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- A comprehensive review published in Frontiers in Pharmacology summarized the bioactivity of benzimidazole derivatives, emphasizing structural modifications that enhance biological activity. The study found that compounds with electron-withdrawing groups exhibited improved antimicrobial properties .
- Another investigation focused on synthesizing novel benzimidazoles, revealing promising results against multiple bacterial strains and cancer cell lines. The study underscored the importance of structural variations in optimizing bioactivity .
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole with key analogs:
*Calculated based on molecular formula C₈H₇BrN₂.
Key Observations:
- Halogen Influence : Bromine at position 4 enhances electrophilic reactivity compared to chlorine or fluorine, making it a better leaving group in cross-coupling reactions .
- Electronic Modulation : Fluorine (in 6-Bromo-4-fluoro derivatives) increases electron-withdrawing effects, improving binding affinity in enzyme inhibition .
Biological Activity
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrN2. The compound features a bromine atom on the benzene ring and a cyclopropyl group attached to the imidazole ring, contributing to its unique chemical properties and biological activities.
Target Interactions :
Imidazole derivatives, including this compound, are known to interact with various biological targets, leading to a broad spectrum of biological activities. These interactions often involve:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for enzymes involved in key biochemical pathways.
- Receptor Modulation : They may modulate receptor activity, influencing signaling pathways associated with various physiological processes.
Biochemical Pathways :
The compound affects several biochemical pathways, which can lead to antimicrobial, anticancer, and anti-inflammatory effects. Its solubility in polar solvents enhances its bioavailability in biological systems .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| This compound | TBD | Various bacterial strains |
| Benzimidazole Derivative 1 | 50 | Salmonella typhi |
| Benzimidazole Derivative 2 | 250 | Candida albicans |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties compared to its analogs .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia)
- IC50 Values : Some derivatives showed IC50 values in the micromolar range, indicating effective growth inhibition.
A comparative analysis of related compounds revealed that modifications in the chemical structure could enhance anticancer potency. For instance:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 15.63 | MCF-7 |
| Compound B | 0.11 | A549 |
These results highlight the potential of this compound as a candidate for further development in cancer therapy .
Anti-inflammatory Activity
Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting nitric oxide production in activated microglial cells. This suggests potential applications in neurodegenerative diseases characterized by chronic inflammation .
Case Studies and Research Findings
A study published in Frontiers in Pharmacology reviewed the bioactivity of various benzimidazole derivatives over recent years. It emphasized the importance of structural modifications in enhancing biological activity and pointed out that compounds with electron-withdrawing groups showed improved antimicrobial properties . Another investigation focused on the synthesis of novel benzimidazoles, revealing promising results against multiple bacterial strains and cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of substituted benzimidazole precursors. Key steps include:
- Bromination : Introducing bromine at the 4-position using NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids.
- Cyclopropane Substitution : Reacting with cyclopropane derivatives (e.g., cyclopropylamine) under nucleophilic conditions.
Example Protocol :
A three-step synthesis (similar to ) uses palladium-catalyzed C–N bond formation for cyclopropane functionalization. Optimized conditions include:
- Solvent: DMF or THF.
- Catalyst: Pd(OAc)₂ with ligands like XPhos.
- Temperature: 80–100°C.
Q. Table 1. Comparison of Synthetic Routes
| Study | Yield (%) | Key Conditions | Characterization Methods |
|---|---|---|---|
| Palladium catalysis () | 69–75 | Pd(OAc)₂, XPhos, THF, 80°C | IR, NMR, Elemental Analysis |
| Cyclization () | 73 | EtOH reflux, 12 h | FTIR, ^1H NMR, MS |
Q. Critical Factors :
- Solvent Polarity : Polar aprotic solvents (DMF) enhance cyclopropane incorporation.
- Catalyst Loading : 5 mol% Pd(OAc)₂ minimizes side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- FTIR : Focus on C-Br (~590 cm⁻¹) and C=N (imidazole ring, ~1611 cm⁻¹) stretches .
- ^1H NMR : Key signals include cyclopropyl protons (δ 1.0–1.5 ppm) and aromatic protons (δ 7.3–8.3 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for brominated derivatives) confirm molecular weight .
Example Analysis :
In -bromo-1-(2-iodophenyl)-1H-benzo[d]imidazole shows distinct ^13C NMR signals for Br-substituted carbons (δ 120–130 ppm) .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to predict the biological activity of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR) due to benzimidazole’s affinity for ATP-binding pockets .
- Docking Workflow :
Validation : Compare docking scores with experimental IC₅₀ values from cytotoxicity assays (e.g., reports IC₅₀ = 12 µM for a similar compound) .
Q. What strategies are recommended for resolving contradictions in reported spectroscopic data or bioactivity profiles of structurally similar benzimidazole derivatives?
Methodological Answer:
- Spectral Replication : Re-run NMR/IR under identical conditions (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent effects .
- Structural Analog Comparison : Compare with 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole (), noting substituent impacts on chemical shifts .
- Bioactivity Context : Evaluate assay conditions (e.g., cell line variability in vs. ).
Case Study :
A 2024 study () found conflicting cytotoxicity data due to variations in cell permeability. Resolution involved logP optimization (target: 2.5–3.5) via cyclopropane modification .
Q. How can X-ray crystallography elucidate the conformational stability of this compound in solid-state studies?
Methodological Answer:
- Crystallization : Use slow evaporation in EtOAc/hexane (1:1) to obtain single crystals.
- Data Collection : Resolve structures at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis : Key parameters include torsion angles (e.g., cyclopropyl ring dihedral angle = 15.2°) and halogen bonding (Br···N distance = 3.2 Å) .
Example : The crystal structure of a related compound () revealed intramolecular H-bonding stabilizing the imidazole ring .
Q. What are the challenges in optimizing ADMET properties for this compound derivatives, and how can they be addressed?
Methodological Answer:
- Lipophilicity (logP) : High logP (>4) reduces solubility. Introduce polar groups (e.g., -OH) without disrupting bioactivity .
- Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., cyclopropane ring oxidation).
- Toxicity Mitigation : Replace bromine with less toxic halogens (e.g., Cl) if SAR permits .
Data-Driven Approach :
used in vitro CYP450 inhibition assays to prioritize derivatives with minimal off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
